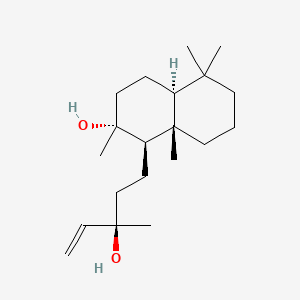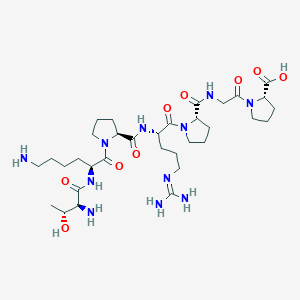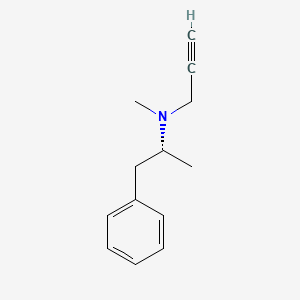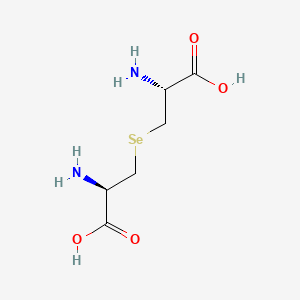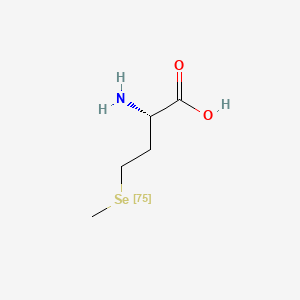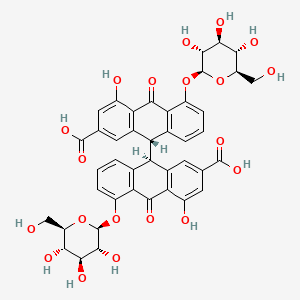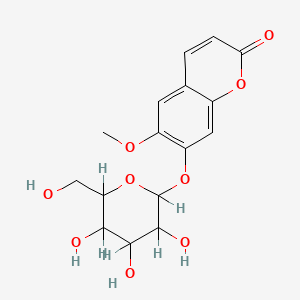
东莨菪碱
描述
Scopolin is a glucoside of scopoletin, a coumarin compound. It is formed by the action of the enzyme scopoletin glucosyltransferase. Scopolin is found in various plants, including Chamaemelum nobile . It plays a significant role in plant defense mechanisms and has various pharmacological properties.
科学研究应用
东莨菪素在化学、生物学、医学和工业领域具有众多科学研究应用。 它被用作模型化合物来研究植物防御机制和葡萄糖苷在植物代谢中的作用 。 在医学上,东莨菪素及其苷元东莨菪内酯由于其抗菌、抗癌、抗炎和抗氧化特性而显示出作为治疗剂的潜力 。 东莨菪素也因其护肤作用而在化妆品行业中使用 .
作用机制
东莨菪素主要通过其苷元东莨菪内酯发挥作用。 东莨菪内酯抑制多种酶,包括胆碱乙酰转移酶、乙酰胆碱酯酶和单胺氧化酶 。 它还阻断VEGFR2自磷酸化并抑制ERK1/2、p38 MAPK和Akt途径的激活 。这些作用有助于其抗菌、抗癌和抗炎作用。
生化分析
Biochemical Properties
Scopolin interacts with various enzymes, proteins, and other biomolecules. It is a part of the phenylpropanoid pathway in plants, which involves multiple types of chemical reactions catalyzed by enzymes such as tyrosine ammonia lyase (TAL), phenylalanine ammonia lyase (PAL), 4-coumarate CoA ligase (4CL), feruloyl-CoA synthase (FCS), cinnamate-4-hydroxylase (C4H), and 4-hydroxyphenylacetic acid 3-hydroxylase A (HHA) .
Cellular Effects
Scopolin has been shown to have significant effects on various types of cells. For instance, it has been indicated to have antimicrobial, anticancer, anti-inflammation, anti-angiogenesis, anti-oxidation, antidiabetic, antihypertensive, hepatoprotective, and neuroprotective properties . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Scopolin exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit various enzymes, including choline acetyltransferase, acetylcholinesterase, and monoamine oxidase . It also shows anti-tumorigenic and anti-angiogenic activity by inhibiting vascular endothelial growth factor A (VEGFA), fibroblast growth factor 2 (FGF2), and extracellular signal-regulated kinase-1 (ERK-1) .
Dosage Effects in Animal Models
In animal models, the effects of Scopolin can vary with different dosages. For instance, scopoletin, the aglycone of Scopolin, has been shown to exhibit anti-tumorigenic and anti-angiogenic activity in a nude mouse xenograft model at dosages of 100 and 200 mg/kg .
Metabolic Pathways
Scopolin is involved in the phenylpropanoid pathway in plants . This pathway involves various enzymes and cofactors, and can affect metabolic flux and metabolite levels.
准备方法
合成路线及反应条件
东莨菪素可以通过东莨菪内酯的葡萄糖基化合成。 该过程涉及东莨菪内酯葡萄糖基转移酶,该酶催化葡萄糖基团转移到东莨菪内酯上 。反应通常在温和条件下进行,酶作为生物催化剂。
工业生产方法
东莨菪素的工业生产涉及从植物来源中提取东莨菪内酯,然后进行酶促葡萄糖基化。 各种提取方法,如传统的浸渍法和加压循环固液萃取法,被用来从植物中提取东莨菪内酯 。然后将提取的东莨菪内酯进行酶促葡萄糖基化以生产东莨菪素。
化学反应分析
反应类型
东莨菪素会发生各种化学反应,包括水解、氧化和取代。 东莨菪素被β-葡萄糖苷酶水解,会释放出东莨菪内酯和葡萄糖 。氧化反应会改变香豆素结构,导致形成不同的衍生物。
常用试剂和条件
水解: β-葡萄糖苷酶通常在温和条件下(pH 5.5,35°C)用于水解东莨菪素.
氧化: 过氧化氢等氧化剂可用于氧化东莨菪素衍生物。
主要产物
水解: 东莨菪内酯和葡萄糖.
氧化: 东莨菪内酯的各种氧化衍生物。
相似化合物的比较
类似化合物
东莨菪内酯: 东莨菪素的苷元,具有相似的药理特性.
七叶苷: 另一种香豆素葡萄糖苷,具有类似的抗氧化和抗炎作用.
伞形酮: 一种具有可比生物活性的香豆素化合物.
东莨菪素的独特性
东莨菪素的独特性在于其葡萄糖苷结构,与它的苷元东莨菪内酯相比,它增强了它的溶解性和稳定性 。这使得东莨菪素更适合某些应用,例如在化妆品行业,稳定性和溶解性至关重要。
属性
IUPAC Name |
6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9/c1-22-9-4-7-2-3-12(18)23-8(7)5-10(9)24-16-15(21)14(20)13(19)11(6-17)25-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTCGCCQZOUMJJ-YMILTQATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967621 | |
| Record name | Scopolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531-44-2 | |
| Record name | Scopolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scopolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scopolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCOPOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y49270PY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


